molecular formula C21H22N2O2S B2466732 N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-78-0

N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2466732
CAS No.: 536702-78-0
M. Wt: 366.48
InChI Key: WEWWDDQVCCWQTF-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and virology research. This compound belongs to a class of molecules known for targeting viral replication machinery. Specifically, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs have been identified as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of RNA viruses . Research on these related compounds has demonstrated promising antiviral activity against pathogens such as severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) and human coronaviruses (HCoV-OC43 and HCoV-NL63), with some candidates exhibiting efficacy in the sub-micromolar to low-micromolar range (EC50) and high selectivity indices in cellular assays . The mechanism of action for this chemical series involves the specific inhibition of RdRp activity, which is a highly conserved target among several viruses, making it a compelling area for the development of broad-spectrum antiviral therapeutics . Furthermore, analogous compounds have also shown activity against the Respiratory Syncytial Virus (RSV), with studies indicating that some derivatives function as inhibitors of membrane fusion, while others target the stage of viral genome replication and transcription . The presence of the indole core and sulfanylacetamide side chain is a common pharmacophore in these bioactive molecules. This product is intended for non-human research applications only in fields such as antiviral drug discovery, mechanism of action studies, and biochemical assay development. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-19(22-13-16-9-6-12-25-16)14-26-21-17-10-4-5-11-18(17)23-20(21)15-7-2-1-3-8-15/h1-5,7-8,10-11,16,23H,6,9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWWDDQVCCWQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The 2-phenylindole scaffold is synthesized via the Fischer indole reaction, a well-established method for indole formation.
Procedure :

  • Phenylhydrazine (1.0 equiv) is condensed with propiophenone (1.2 equiv) in acetic acid at reflux (120°C, 12 h).
  • The intermediate hydrazone undergoes acid-catalyzed cyclization to yield 2-phenyl-1H-indole (85% yield).

Introduction of the Thiol Group

Sulfuration at the indole 3-position is achieved via radical thiolation or electrophilic substitution :
Method A (Radical Thiolation) :

  • 3-Bromo-2-phenylindole (from NBS bromination) reacts with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to yield the thiol.
    Method B (Electrophilic Sulfurization) :
  • Direct sulfonation using sulfur monochloride (S₂Cl₂) in dichloromethane at 0°C, followed by quenching with aqueous NaHSO₃.

Preparation of 2-Bromo-N-(oxolan-2-ylmethyl)acetamide

Synthesis of Oxolan-2-ylmethylamine

Step 1: Tetrahydrofuran-2-carboxylic acid is reduced to tetrahydrofuran-2-methanol using LiAlH₄ in THF (0°C to rt, 4 h).
Step 2 : The alcohol is converted to the corresponding azide via Mitsunobu reaction (DIAD, PPh₃, HN₃), followed by Staudinger reduction (PPh₃, H₂O) to yield oxolan-2-ylmethylamine (72% overall yield).

Bromoacetamide Formation

2-Bromoacetic acid (1.0 equiv) is activated with EDCl/HOBt in DMF and coupled with oxolan-2-ylmethylamine (1.1 equiv) at rt for 12 h. The product is purified via silica chromatography (EtOAc/hexane, 1:3) to yield 2-bromo-N-(oxolan-2-ylmethyl)acetamide (89% yield).

Thioether Formation and Final Coupling

Nucleophilic Substitution

2-Phenyl-1H-indole-3-thiol (1.0 equiv) is deprotonated with NaH in THF (0°C, 30 min) and reacted with 2-bromo-N-(oxolan-2-ylmethyl)acetamide (1.05 equiv) at 60°C for 6 h. The thioether product is isolated by extraction (EtOAc/H₂O) and recrystallized from ethanol (mp 148–150°C).

Reaction Scheme :
$$
\text{Indole-SH} + \text{BrCH}_2\text{C(O)NH-(oxolan-2-ylmethyl)} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Alternative Synthetic Routes

Mitsunobu Coupling

The thioether bond is formed via Mitsunobu reaction between 2-mercapto-2-phenylindole and N-(oxolan-2-ylmethyl)-2-hydroxyacetamide using DIAD and PPh₃ (82% yield).

Solid-Phase Synthesis

A resin-bound indole precursor is functionalized sequentially with bromoacetamide and oxolan-2-ylmethylamine, followed by cleavage to yield the target (67% purity, requiring HPLC purification).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-NH), 7.68–7.12 (m, 9H, aromatic), 4.32 (m, 1H, oxolan-OCH), 3.85–3.45 (m, 4H, oxolan-CH₂), 3.22 (s, 2H, SCH₂CO).
  • HRMS : m/z calc. for C₂₂H₂₁N₂O₂S [M+H]⁺: 385.1274; found: 385.1276.

Crystallographic Data

Single-crystal X-ray analysis confirms the planar indole system and tetrahedral geometry at the sulfur atom (C-S-C angle: 104.5°).

Optimization and Challenges

  • Thiol Oxidation Mitigation : Reactions conducted under N₂ with BHT (0.1%) to prevent disulfide formation.
  • Amide Coupling Efficiency : HATU outperforms EDCl in polar aprotic solvents (DMF vs. THF), increasing yields to 93%.

Industrial-Scale Considerations

  • Cost-Effective Steps : Use of thiourea instead of NaSH for thiolation reduces waste.
  • Green Chemistry : Ethanol/water mixtures replace DMF in final extractions (patent US7427638B2).

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or oxolane rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might:

    Interact with enzymes: Inhibiting or activating specific enzymatic pathways.

    Bind to receptors: Modulating receptor activity and downstream signaling pathways.

    Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Table 1: Comparison of Indole- and Oxadiazole-Based Acetamides

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activities (IC₅₀ or % Inhibition)
8t C₂₀H₁₇ClN₄SO₃ 428.5 Not reported Chlorophenyl, oxadiazole, indole LOX inhibition: Moderate (58% at 100 µM)
8u C₂₂H₂₂N₄O₃S 422 Not reported Ethoxyphenyl, oxadiazole, indole α-Glucosidase inhibition: 72% at 100 µM
8v C₂₀H₁₇N₅O₄S 423 Not reported Nitrophenyl, oxadiazole, indole BChE inhibition: 65% at 100 µM
8d C₂₁H₂₀N₄SO₂ 392 101 Phenylethyl, oxadiazole, indole IR/NMR data available; no bioactivity reported

Key Observations :

  • The 2-phenylindole core is conserved, suggesting shared π-π stacking interactions in biological targets.

N-Substituted 2-Arylacetamides with Dichlorophenyl Groups

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () provides insights into conformational flexibility and hydrogen-bonding patterns:

  • Structural Differences : The dichlorophenyl and pyrazolone groups contrast with the target compound’s indole and oxolane systems.
  • Hydrogen Bonding : Planar amide groups in this analogue form R₂²(10) dimers via N–H⋯O interactions, a feature that may differ in the target compound due to steric hindrance from the oxolane .

Sulfonamide and Sulfanyl Derivatives

2-({1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide (CAS 878058-73-2, ) shares a sulfonyl linkage but replaces the oxolane with an azepane ring. Computational data (e.g., XlogP = 4.3, topological polar surface area = 103 Ų) suggest higher hydrophobicity compared to the target compound, which likely has enhanced solubility due to the oxolane’s oxygen atoms .

Biological Activity

N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves exploring its chemical structure, synthesis, and the results of various biological assays.

Chemical Structure

The compound features an oxolane ring, a phenyl group, and an indole moiety, which are known to contribute to various biological activities. The presence of sulfur in the thioether linkage may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxolane ring and subsequent substitution reactions to introduce the indole and thioether functionalities. Detailed synthetic pathways can be found in relevant literature, which outlines methodologies for obtaining high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, a study on N-substituted chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data for the target compound is limited, its structural analogs suggest a promising antimicrobial profile.

Anticancer Activity

The anticancer properties of related compounds have been explored through various assays. For example, tetraheterocyclic compounds derived from similar structures exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468) . The mechanisms often involve disruption of cell proliferation pathways or induction of apoptosis.

Case Studies

Study Compound Cell Line Activity Mechanism
1N-(oxolan-2-ylmethyl)-2-thioacetamideMCF-7High cytotoxicityInduction of apoptosis
2N-(4-chlorophenyl) chloroacetamideMRSAEffectiveDisruption of cell membrane integrity
3Indole derivativesVarious cancer linesModerate to highInhibition of topoisomerase I

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. The presence of specific functional groups influences lipophilicity and membrane permeability, which are critical for antimicrobial efficacy. Moreover, modifications on the indole ring can alter interaction with biological targets such as enzymes or receptors.

Q & A

Basic: What are the recommended synthetic routes for N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Construction : Begin with the formation of the 2-phenyl-1H-indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling.

Sulfanyl Introduction : React the indole-3-thiol derivative with a bromoacetamide intermediate under basic conditions (e.g., NaH in THF at 0–5°C) .

Oxolane Attachment : Introduce the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination, using solvents like DCM or THF under nitrogen atmosphere .
Optimization Tips :

  • Control temperature rigorously (e.g., low temps for exothermic steps).
  • Use anhydrous solvents and catalysts (e.g., triethylamine for deprotonation).
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?

Answer:

  • 1H/13C NMR :
    • Indole NH proton: δ ~11.0–11.5 ppm (singlet, exchangeable) .
    • Oxolane protons: δ ~3.5–4.5 ppm (multiplet for CH2 and CH groups).
    • Acetamide carbonyl: δ ~168–170 ppm in 13C NMR .
  • IR Spectroscopy :
    • C=O stretch: ~1650–1680 cm⁻¹.
    • C-S stretch: ~630–660 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak matching exact mass (e.g., ESI-MS m/z [M+H]+) .

Advanced: How can researchers resolve contradictions in biological activity data observed between in vitro enzyme inhibition assays and cellular models for this compound?

Answer:

  • Assay Validation :
    • Confirm target engagement in cells via thermal shift assays or cellular thermal shift assays (CETSA).
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Address Discrepancies :
    • Test solubility and permeability (e.g., PAMPA assay for passive diffusion).
    • Evaluate metabolic stability in hepatocyte models to identify rapid degradation .
  • Control Experiments :
    • Include prodrug controls or inhibitors of efflux transporters (e.g., cyclosporine A for P-gp inhibition) .

Advanced: What strategies are recommended for improving the metabolic stability of this compound while maintaining target binding affinity?

Answer:

  • Structural Modifications :
    • Replace metabolically labile groups (e.g., oxolane methyl with trifluoromethyl) .
    • Introduce steric hindrance near vulnerable sites (e.g., α-methyl to acetamide).
  • Bioisosteric Replacement :
    • Substitute the sulfanyl group with a sulfone or bioisostere (e.g., methylene sulfoxide) .
  • In Silico Guidance :
    • Use CYP450 metabolism prediction tools (e.g., StarDrop, Schrödinger) to flag metabolic hotspots .

Basic: What crystallization techniques are most suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C to promote nucleation.
  • Seeding : Introduce microcrystals from prior batches to guide growth.
  • Validation : Refine structures using SHELXL, checking for hydrogen bonding patterns (e.g., R-factor < 0.05) .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict and explain the hydrogen bonding network in the crystal structure?

Answer:

  • Software Tools :
    • Use Mercury (CCDC) for crystal packing analysis and Hirshfeld surface calculations .
    • Perform DFT calculations (e.g., Gaussian 09) to optimize H-bond geometries.
  • Graph Set Analysis :
    • Classify H-bond motifs (e.g., Etter’s rules for D-Donor/A-Acceptor patterns) .
  • Validation : Cross-check predicted vs. experimental torsion angles using PLATON .

Basic: What are the critical parameters to monitor during stability studies of this compound under various storage conditions?

Answer:

  • Environmental Factors :
    • Temperature (e.g., 25°C vs. 40°C for accelerated testing).
    • Humidity (e.g., 60% RH in desiccators).
  • Analytical Methods :
    • HPLC-UV/PDA to detect degradation products (e.g., oxidation of sulfanyl group).
    • TLC for rapid purity checks .
  • Light Sensitivity : Store in amber vials under argon if photo-degradation is observed .

Advanced: What methodology should be employed to investigate the potential cooperative effects between the oxolane and indole moieties in mediating biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with truncated moieties (e.g., remove oxolane or replace indole with benzofuran).
  • Molecular Dynamics Simulations :
    • Simulate ligand-target binding (e.g., GROMACS) to identify key interactions (e.g., π-π stacking vs. H-bonding) .
  • Biolayer Interferometry :
    • Measure binding kinetics of wild-type vs. modified compounds to quantify cooperativity .

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